

# Shikonin: A Naphthoquinone Derivative Overcoming Multi-Drug Resistance in Cancer

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Analysis of Efficacy and Mechanisms in Resistant Cancer Models

The emergence of multi-drug resistance (MDR) is a primary obstacle in the successful chemotherapeutic treatment of cancer. Cancer cells can develop resistance to a wide array of structurally and mechanistically distinct anticancer drugs, often leading to treatment failure. Researchers are actively investigating novel compounds that can circumvent or reverse MDR. Shikonin, a naturally occurring naphthoquinone isolated from the root of Lithospermum erythrorhizon, has demonstrated significant potential in overcoming MDR in various cancer models. This guide provides a comparative analysis of Shikonin's efficacy against MDR cancer cells and other conventional chemotherapeutic agents, supported by experimental data and detailed methodologies.

# Comparative Efficacy in Multi-Drug Resistant Cancer Cell Lines

Shikonin has shown potent cytotoxic effects in a range of cancer cell lines that have developed resistance to standard chemotherapeutic agents. The following tables summarize the half-maximal inhibitory concentration (IC50) values of Shikonin and comparator drugs in both sensitive parental cell lines and their drug-resistant counterparts. A lower IC50 value indicates greater potency.



| Cell Line                              | Drug                  | IC50<br>(Parental)       | IC50<br>(Resistant)  | Fold<br>Resistance | Citation |
|----------------------------------------|-----------------------|--------------------------|----------------------|--------------------|----------|
| Ovarian<br>Cancer                      |                       |                          |                      |                    |          |
| A2780 vs.<br>A2780/PTX                 | Paclitaxel            | Not explicitly stated    | Significantly higher | High               | [1]      |
| Shikonin                               | ~1 µM                 | Synergistic with PTX     | -                    | [1]                |          |
| Bladder<br>Cancer                      |                       |                          |                      |                    | _        |
| T24 vs.<br>T24R2                       | Cisplatin             | 1.25 μg/mL               | 20 μg/mL             | 16                 | [2]      |
| T24 vs. T24<br>Cisplatin-<br>Resistant | Cisplatin             | ~21.49 μM                | ~146.4 μM            | ~6.8               | [3]      |
| Shikonin                               | Not explicitly stated | Effective in combination | -                    | [4][5]             |          |
| Breast<br>Cancer                       |                       |                          |                      |                    | _        |
| MCF-7 vs.<br>MCF-7/Shk                 | Shikonin              | 1.52 μΜ                  | 3.09 μΜ              | 2.03               | [6]      |
| MCF-7 vs.<br>MCF-7/ADR                 | Doxorubicin           | 3.09 ± 0.03<br>μg/mL     | 13.2 ± 0.2<br>μg/mL  | ~4.3               | [7]      |
| Non-Small<br>Cell Lung<br>Cancer       |                       |                          |                      |                    |          |
| HCC827 vs.<br>HCC827/GR                | Gefitinib             | 0.08 ± 0.02<br>μΜ        | 26.53 ± 0.96<br>μΜ   | ~331               | [8]      |
| HCC827 vs.<br>HCC827/GR                | Gefitinib             | 13.06 nM                 | > 4 µM               | > 306              | [9]      |



Check Availability & Pricing

# Mechanisms of Action in Overcoming Multi-Drug Resistance

Shikonin employs multiple mechanisms to combat multi-drug resistant cancer cells, setting it apart from conventional chemotherapeutics that are often susceptible to resistance pathways.

### **Induction of Reactive Oxygen Species (ROS)**

A prominent mechanism by which Shikonin overcomes MDR is through the generation of intracellular reactive oxygen species (ROS)[10]. Elevated ROS levels can induce oxidative stress, leading to DNA damage, protein and lipid peroxidation, and ultimately, cell death through apoptosis or necroptosis. This mechanism can be independent of the P-glycoprotein (P-gp) efflux pump, a common cause of MDR[10].



Click to download full resolution via product page

Shikonin-induced ROS-mediated cell death pathway.

## Downregulation of the SIRT1-MDR1/P-gp Signaling Pathway

Shikonin has been shown to overcome drug resistance in hepatocellular carcinoma by downregulating the SIRT1-MDR1/P-gp signaling pathway. Sirtuin 1 (SIRT1) can promote the expression of the multi-drug resistance gene 1 (MDR1), which encodes the P-gp efflux pump. By inhibiting this pathway, Shikonin reduces the expression of P-gp, leading to increased intracellular accumulation of chemotherapeutic drugs.





Click to download full resolution via product page

Shikonin's inhibition of the SIRT1-MDR1/P-gp pathway.

## **Experimental Protocols**



The following are generalized protocols for key experiments cited in the evaluation of Shikonin's efficacy. Specific details may vary between individual studies.

## **Cell Viability Assay (MTT Assay)**

This assay is used to assess the cytotoxic effects of compounds on cancer cells.

- Cell Seeding: Plate cancer cells (e.g., A2780, T24, MCF-7, HCC827 and their resistant counterparts) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Treat the cells with various concentrations of Shikonin or comparator drugs for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
- MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth.

### **Western Blot Analysis**

This technique is used to detect and quantify the expression of specific proteins, such as SIRT1 and P-gp.

- Protein Extraction: Lyse the treated and untreated cancer cells to extract total protein.
- Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).



- SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
- Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-SIRT1 or anti-P-gp).
- Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the level of protein expression.

### In Vivo Tumor Xenograft Model

This model is used to evaluate the in vivo antitumor efficacy of compounds.

- Cell Implantation: Subcutaneously inject multi-drug resistant cancer cells into the flank of immunocompromised mice (e.g., nude mice).
- Tumor Growth: Allow the tumors to grow to a palpable size.
- Treatment: Randomly assign the mice to different treatment groups (e.g., vehicle control, Shikonin, comparator drug, or combination therapy). Administer the treatments according to a predetermined schedule and dosage.
- Tumor Measurement: Measure the tumor volume periodically using calipers.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, or Western blotting).





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. Combination of shikonin with paclitaxel overcomes multidrug resistance in human ovarian carcinoma cells in a P-gp-independent manner through enhanced ROS generation - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Upregulated expression of BCL2, MCM7, and CCNE1 indicate cisplatin-resistance in the set of two human bladder cancer cell lines: T24 cisplatin sensitive and T24R2 cisplatin resistant bladder cancer cell lines PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PKM2 Inhibitor Shikonin Overcomes the Cisplatin Resistance in Bladder Cancer by Inducing Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Agent Shikonin Is an Incompetent Inducer of Cancer Drug Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIF-1 Inhibitor YC-1 Reverses the Acquired Resistance of EGFR-Mutant HCC827 Cell Line with MET Amplification to Gefitinib PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. e-juo.org [e-juo.org]
- To cite this document: BenchChem. [Shikonin: A Naphthoquinone Derivative Overcoming Multi-Drug Resistance in Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b143685#naphthgeranine-c-efficacy-in-multi-drug-resistant-cancer-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com